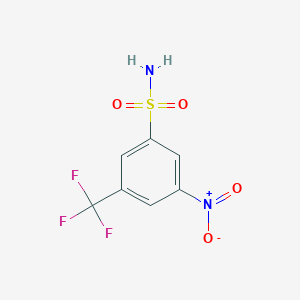![molecular formula C11H16N2O B6588884 (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol CAS No. 1931950-01-4](/img/no-structure.png)
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol, or 3-APM, is an organic compound belonging to the class of pyrrolidinols. It is a white, crystalline solid with a melting point of 125°C and a boiling point of 194°C. 3-APM is used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a building block in the synthesis of peptides, and as a ligand in the study of protein-ligand interactions.
科学研究应用
3-APM has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds, such as peptides and nucleotides. It is also used as a building block in the synthesis of peptides, and as a ligand in the study of protein-ligand interactions. Additionally, 3-APM has been used in the study of enzyme inhibition, as well as in the study of receptor binding.
作用机制
The mechanism of action of 3-APM is largely dependent on its scientific research application. For example, when used as a reagent in the synthesis of other compounds, 3-APM acts as a nucleophile and reacts with a variety of electrophiles. When used as a ligand in the study of protein-ligand interactions, 3-APM binds to the active site of a protein and alters its function. Additionally, when used in the study of enzyme inhibition, 3-APM binds to the active site of an enzyme and prevents it from catalyzing a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APM are largely dependent on its scientific research application. For example, when used as a reagent in the synthesis of other compounds, 3-APM can affect the structure and function of the molecules it is used to synthesize. When used as a ligand in the study of protein-ligand interactions, 3-APM can alter the activity of the protein it binds to. Additionally, when used in the study of enzyme inhibition, 3-APM can inhibit the activity of the enzyme it binds to.
实验室实验的优点和局限性
The advantages of using 3-APM in lab experiments include its high purity, its availability, and its low cost. Additionally, 3-APM is easy to work with and can be used in a variety of different applications. The main limitation of using 3-APM in lab experiments is its volatility, which can make it difficult to store and handle.
未来方向
The potential future directions for 3-APM include its use in the synthesis of peptides, nucleotides, and other organic compounds; its use as a ligand in the study of protein-ligand interactions; its use in the study of enzyme inhibition; and its use in the study of receptor binding. Additionally, 3-APM could be used in the development of novel drugs and therapeutics. Finally, 3-APM could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
合成方法
3-APM can be synthesized from 3-aminophenol and 1-methylpyrrolidin-3-ol in a two-step process. In the first step, the 3-aminophenol is reacted with 1-methylpyrrolidin-3-ol in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form 3-APM. This synthesis method is simple and efficient, and it yields a high purity product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-aminophenylmethanol", "pyrrolidine", "sodium hydride", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 3-aminophenylmethanol with tert-butyldimethylsilyl chloride in the presence of imidazole to give the corresponding silyl ether.", "Step 2: Alkylation of pyrrolidine with the silyl ether using sodium hydride and methyl iodide to give the N-protected pyrrolidine derivative.", "Step 3: Deprotection of the silyl ether using hydrochloric acid to give the free hydroxyl group.", "Step 4: Reductive amination of the free hydroxyl group with the N-protected pyrrolidine derivative using sodium cyanoborohydride to give the desired (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol.", "Step 5: Purification of the product by column chromatography using a mixture of diethyl ether and methanol as the eluent.", "Step 6: Neutralization of the product with sodium hydroxide and precipitation with water to obtain the final product as a white solid." ] } | |
CAS 编号 |
1931950-01-4 |
产品名称 |
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol |
分子式 |
C11H16N2O |
分子量 |
192.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



